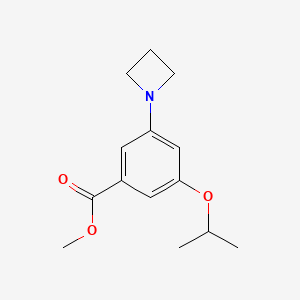

Methyl 3-(azetidin-1-yl)-5-isopropoxybenzoate

Description

Methyl 3-(azetidin-1-yl)-5-isopropoxybenzoate is a synthetic organic compound that belongs to the class of azetidine derivatives. Azetidines are four-membered nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry

Properties

Molecular Formula |

C14H19NO3 |

|---|---|

Molecular Weight |

249.30 g/mol |

IUPAC Name |

methyl 3-(azetidin-1-yl)-5-propan-2-yloxybenzoate |

InChI |

InChI=1S/C14H19NO3/c1-10(2)18-13-8-11(14(16)17-3)7-12(9-13)15-5-4-6-15/h7-10H,4-6H2,1-3H3 |

InChI Key |

MBWZIVSCYZYEQR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC(=CC(=C1)N2CCC2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(azetidin-1-yl)-5-isopropoxybenzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps :

Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.

Introduction of the Benzoate Ester: The benzoate ester group is introduced through esterification reactions, typically using benzoic acid derivatives and methanol in the presence of acid catalysts.

Addition of the Isopropoxy Group: The isopropoxy group can be added via nucleophilic substitution reactions, where an isopropyl alcohol derivative reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(azetidin-1-yl)-5-isopropoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Catalysts: DBU, acid catalysts for esterification

Major Products Formed

Scientific Research Applications

Methyl 3-(azetidin-1-yl)-5-isopropoxybenzoate has a wide range of scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its biological activities such as antimicrobial, antiviral, and anticancer properties.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 3-(azetidin-1-yl)-5-isopropoxybenzoate involves its interaction with specific molecular targets and pathways. The azetidine ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity . The compound’s effects are mediated through binding to active sites, altering the conformation of target proteins, and affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Methyl 2-(azetidin-3-ylidene)acetate: A precursor in the synthesis of azetidine derivatives.

Methyl 2-(oxetan-3-ylidene)acetate: Similar in structure but contains an oxetane ring instead of an azetidine ring.

Uniqueness

Methyl 3-(azetidin-1-yl)-5-isopropoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Methyl 3-(azetidin-1-yl)-5-isopropoxybenzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C14H19N1O3

- Molecular Weight : 251.31 g/mol

The compound features an azetidine ring, which is significant for its biological interactions. The isopropoxy group and the benzoate moiety contribute to its lipophilicity, enhancing its ability to permeate biological membranes.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Studies show that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways, potentially reducing the growth of pathogenic organisms such as Mycobacterium tuberculosis .

- Receptor Modulation : The compound may act as an agonist for certain receptors, particularly sphingosine-1-phosphate (S1P) receptors, which are implicated in various physiological processes including immune response and inflammation .

- Antimicrobial Activity : Preliminary data suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in treating infectious diseases.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Tuberculosis Treatment

In a study evaluating novel inhibitors for tuberculosis, this compound was found to significantly inhibit the growth of M. tuberculosis strains with sub-micromolar IC50 values. This suggests potential as a new therapeutic agent against resistant strains of TB .

Case Study 2: Inflammatory Disorders

Another investigation focused on the compound's role as an S1P receptor agonist. It demonstrated efficacy in reducing inflammation in models of multiple sclerosis and transplant rejection, indicating its potential for treating autoimmune conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.